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Introduction
Thiodigalactoside (TDG) is a potent inhibitor of galectins, a family of β-galactoside-binding

proteins implicated in various physiological and pathological processes, including inflammation,

tumor progression, and fibrosis.[1][2][3][4] The multivalent presentation of carbohydrate ligands

can significantly enhance their binding affinity and functional activity towards lectins.[1][2][4][5]

Conjugating TDG to a carrier protein like Bovine Serum Albumin (BSA) creates a multivalent

glycoconjugate that can serve as a powerful research tool for studying galectin biology and as

a potential therapeutic agent.[1][2][4]

These application notes provide an overview of common methods for conjugating TDG to BSA

and detailed protocols for the most established techniques.

Conjugation Strategies Overview
Several chemical strategies can be employed to conjugate TDG to BSA. The choice of method

depends on the available functional groups on the TDG derivative, the desired site of

conjugation on the protein, and the required stability of the resulting linkage. The most common

approaches include:
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Amine-Reactive Crosslinking: This is a widely used method that targets the abundant lysine

residues on the surface of BSA.[1] A TDG derivative functionalized with an N-

hydroxysuccinimide (NHS) ester can react with the primary amines of lysine to form stable

amide bonds.[1]

Reductive Amination: This method involves the reaction of an aldehyde or ketone group on

one molecule with a primary amine on another, followed by reduction of the resulting Schiff

base to a stable secondary amine linkage. While native TDG does not have an aldehyde

group, it can be chemically modified to introduce one.

Squaric Acid Chemistry: Diethyl squarate can be used as a homobifunctional crosslinker to

connect an amino-functionalized TDG to the lysine residues of BSA.[6]

Click Chemistry: This is a highly efficient and specific conjugation method.[2][7] For instance,

a TDG derivative containing an azide group can be "clicked" onto a BSA molecule

functionalized with an alkyne group (or vice-versa) via a copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC).[2][7]

This document will provide a detailed protocol for the NHS-ester mediated conjugation of TDG

to BSA, as it is a well-documented and effective method.[1][8] Principles for other methods will

also be discussed.

Quantitative Data Summary
The following table summarizes key quantitative data from a study by Zhang et al. on the

synthesis and characterization of TDG-BSA conjugates.[1][2]

Conjugate ID
Molar Ratio of
NHS-TDG to
BSA (Input)

Number of
TDG per BSA
(n)

IC50 (nM) vs.
Galectin-3

Fold
Improvement
over
monovalent
TDG

11 20:1 7.4 1.88 465

12 60:1 19.0 1.88 465

Monovalent TDG N/A 1 870 1

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acs.bioconjchem.8b00047
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.8b00047
https://pubmed.ncbi.nlm.nih.gov/1932213/
https://pubs.rsc.org/en/content/articlehtml/2019/qo/c9qo00810a
https://www.lumiprobe.com/click-chemistry
https://pubs.rsc.org/en/content/articlehtml/2019/qo/c9qo00810a
https://www.lumiprobe.com/click-chemistry
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.8b00047
https://pmc.ncbi.nlm.nih.gov/articles/PMC5909177/
https://pubs.acs.org/doi/10.1021/acs.bioconjchem.8b00047
https://pubs.rsc.org/en/content/articlehtml/2019/qo/c9qo00810a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data extracted from Zhang et al., Bioconjugate Chemistry, 2018.[1][2]

Experimental Protocols
Method 1: NHS-Ester Mediated Conjugation of TDG to
BSA
This protocol is based on the work of Zhang et al. and describes the conjugation of an NHS-

activated TDG derivative to the lysine residues of BSA.[1][8] This method requires a TDG

molecule that has been chemically modified to contain a carboxylic acid, which is then

activated to an NHS ester. Often, a spacer, such as polyethylene glycol (PEG), is incorporated

between the TDG moiety and the reactive group to enhance the accessibility of the sugar

ligand.[1][4][5]

Materials:

Bovine Serum Albumin (BSA)

NHS-functionalized TDG derivative (with a spacer arm)

HEPES buffer (35 mM, pH 7.0 and pH 9.0)

Triethylamine (TEA)

Dimethylformamide (DMF)

VivaSpin 500 centrifugal concentrators (10 kDa MWCO) or similar dialysis/ultrafiltration

device

Bradford protein assay reagent

Phosphate Buffered Saline (PBS)

Protocol:

Preparation of BSA Solution:

Dissolve BSA in 35 mM HEPES buffer, pH 7.0, to a final concentration of 60 µM.
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Preparation of NHS-TDG Solution:

Dissolve the NHS-functionalized TDG derivative in DMF to a final concentration of 54 mM.

Note: NHS esters are moisture-sensitive, so the DMF should be anhydrous, and the

solution should be prepared fresh.

Conjugation Reaction:

For a lower degree of conjugation (e.g., ~7 TDG/BSA), maintain the pH of the BSA

solution at 7.0.

For a higher degree of conjugation (e.g., ~19 TDG/BSA), adjust the pH of the BSA solution

to 9.0 using triethylamine (TEA).[1][8]

To 150 µL of the BSA solution, add 5 µL of the 54 mM NHS-TDG solution.

Incubate the reaction mixture at 4°C with gentle stirring.

After 24 and 48 hours, add an additional 5 µL of the NHS-TDG solution to the reaction

mixture.[1][8] The total incubation time is 72 hours.

Purification of the TDG-BSA Conjugate:

After 72 hours, transfer the reaction mixture to a 10 kDa MWCO centrifugal concentrator.

Wash the conjugate by adding excess deionized water and centrifuging according to the

manufacturer's instructions. Repeat this washing step at least three times to remove

unconjugated TDG and other small molecules.

Resuspend the purified TDG-BSA conjugate in PBS or a buffer of choice.

Characterization of the Conjugate:

Determine the protein concentration of the final conjugate solution using a Bradford assay.

The number of conjugated TDG molecules per BSA molecule can be determined using

methods such as MALDI-TOF mass spectrometry or by quantifying the decrease in free

amine groups using a TNBSA assay.[2]
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Alternative Conjugation Methods (General Principles)
Reductive Amination:

Functionalization of TDG: Introduce an aldehyde group onto the TDG molecule. This can be

achieved by synthesizing a TDG derivative with a linker terminating in a protected aldehyde

or a group that can be converted to an aldehyde.

Reaction with BSA: React the aldehyde-functionalized TDG with BSA in a suitable buffer

(e.g., phosphate buffer, pH 7-8). The aldehyde will react with the primary amines of lysine

residues to form a Schiff base.

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium

triacetoxyborohydride (STAB), to reduce the Schiff base to a stable secondary amine

linkage.

Purification: Purify the conjugate using dialysis or size-exclusion chromatography to remove

excess reagents.

Click Chemistry (CuAAC):

Functionalization of TDG and BSA: Synthesize an azide-functionalized TDG and an alkyne-

functionalized BSA (or vice versa). BSA can be functionalized with alkyne groups by reacting

its lysine residues with an NHS-alkyne reagent.

Conjugation Reaction: React the azide-TDG with the alkyne-BSA in the presence of a

copper(I) catalyst (e.g., from CuSO4 and a reducing agent like sodium ascorbate) and a

copper-stabilizing ligand (e.g., TBTA).

Purification: Remove the copper catalyst and other reagents through dialysis, size-exclusion

chromatography, or using a copper-chelating resin.

Squaric Acid Chemistry:

Functionalization of TDG: Synthesize an amine-containing TDG derivative.

Reaction with Diethyl Squarate: React the amino-TDG with diethyl squarate at a slightly

alkaline pH (e.g., pH 8-9) to form a squarate monoamide monoester.
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Conjugation to BSA: Add the BSA to the reaction mixture. The remaining ester group of the

squarate will react with the lysine residues of BSA to form a stable diamide linkage.

Purification: Purify the TDG-BSA conjugate using standard methods like dialysis or size-

exclusion chromatography.
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Caption: Experimental workflow for TDG-BSA conjugation.

Amide Bond Formation
TDG-Linker-NHS Ester

TDG-BSA Conjugate
(Stable Amide Bond)

+

BSA-Lysine (NH2)

NHS (leaving group)

Click to download full resolution via product page

Caption: NHS-ester mediated TDG-BSA conjugation chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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